molecular formula C9H12N2 B140904 l-Nor-nicotine CAS No. 494-97-3

l-Nor-nicotine

Cat. No. B140904
CAS RN: 494-97-3
M. Wt: 148.2 g/mol
InChI Key: MYKUKUCHPMASKF-VIFPVBQESA-N
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Description

l-Nor-nicotine, commonly referred to as nornicotine, is an endogenous tobacco alkaloid and a minor metabolite of nicotine. It is known to accumulate in the brain to pharmacologically relevant concentrations following repeated nicotine administration, which suggests its potential role in nicotine dependence and neuropharmacology .

Synthesis Analysis

The synthesis of nornicotine has been achieved through the use of solid-supported reagents and scavengers, providing an efficient method for producing this natural product and its derivatives. A diastereoselective route has also been reported for the synthesis of both enantiomers of nicotine, which is closely related to nornicotine .

Molecular Structure Analysis

Nornicotine's molecular structure is critical for its biological activity. The presence of both pyrrolidine and pyridine rings in its structure is essential for optimal catalytic activity in aldol reactions, as demonstrated by kinetic parameters measured for nornicotine and related alkaloids .

Chemical Reactions Analysis

Nornicotine can catalyze aldol reactions at physiological pH through a covalent enamine mechanism, which is an unprecedented reaction for small organic molecule catalysts in aqueous buffer. This catalytic activity suggests that nornicotine could have significant implications in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of nornicotine contribute to its biological effects. It is a chiral molecule with different enantiomers showing varying potencies in stimulating dopamine release from different regions of the rat brain. The S(-)-nornicotine enantiomer is more potent in the striatum, while the R(+)-nornicotine enantiomer is more potent in the nucleus accumbens, indicating the involvement of different nicotinic receptor subtypes . Furthermore, the enantiomeric composition of nornicotine can vary due to the selective demethylation of nicotine by the enzyme CYP82E4, which preferentially demethylates (S)-nicotine, leading to different enantiomer fractions in tobacco leaves .

Scientific Research Applications

Neurological and Psychological Research

l-Nor-nicotine, a compound related to nicotine, has been extensively studied for its effects on the brain and behavior. Research has demonstrated that it can influence the activity of neuronal nicotinic acetylcholine receptors in the brain, affecting various neurological and psychological processes. For instance, studies have explored its effects on learning, memory, and addiction-related behaviors (Bovet, Bovet-Nitti, & Oliverio, 1967).

Addiction and Substance Abuse Studies

l-Nor-nicotine has been a significant focus in addiction research. It is investigated for its reinforcing properties and potential role in nicotine addiction. Studies have shown that it can be self-administered by animals, indicating its potential reinforcing effects, similar to nicotine (Bardo, Green, Crooks, & Dwoskin, 1999).

Pharmacological and Therapeutic Research

This compound is also being studied for its potential therapeutic uses. For example, research has investigated its effects on conditions such as obesity, hepatic steatosis, and even psychiatric disorders like schizophrenia and Alzheimer's disease. These studies aim to understand the pharmacological effects of l-Nor-nicotine and explore its potential as a therapeutic agent (Seoane-Collazo et al., 2014).

Biochemical and Molecular Studies

At a biochemical level, research on l-Nor-nicotine involves understanding its metabolic pathways and interactions with various neurotransmitter systems. Studies have investigated how it affects the levels and activities of neurotransmitters like dopamine, and its impact on neural circuits related to addiction and reward (Goldberg et al., 2004).

Safety And Hazards

l-Nor-nicotine is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco . Therefore, it is associated with certain health risks .

Future Directions

The future directions in the research of l-Nor-nicotine include further exploration of its pharmacological effects and synthesis . There is also a need for more research on the regulatory aspects of nicotine, including l-Nor-nicotine . The potential effects of nicotine reduction on smoking prevalence and tobacco-caused morbidity and mortality are also being explored .

properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
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DSSTOX Substance ID

DTXSID7075420
Record name (-)-(S)-Nornicotine
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Molecular Weight

148.20 g/mol
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Physical Description

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name Nornicotine
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Boiling Point

260 °C
Record name Nornicotine
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Solubility

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils
Record name Nornicotine
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Density

1.0737 at 20 °C/4 °C
Record name Nornicotine
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Vapor Pressure

0.0097 [mmHg]
Record name Nornicotine
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Product Name

3-[(2S)-pyrrolidin-2-yl]pyridine

Color/Form

Hygroscopic, somewhat viscous liquid

CAS RN

494-97-3
Record name Nornicotine
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Record name (-)-(S)-Nornicotine
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Record name 494-97-3
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Record name NORNICOTINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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